Product packaging for (Morpholin-4-yl)methyl acetate(Cat. No.:CAS No. 1523-04-2)

(Morpholin-4-yl)methyl acetate

Cat. No.: B075437
CAS No.: 1523-04-2
M. Wt: 159.18 g/mol
InChI Key: QWMXDVGJULYARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Morpholin-4-yl)methyl acetate is a valuable chemical building block and protected morpholine derivative extensively utilized in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a versatile synthon, where the acetate group can serve as a protected hydroxymethyl precursor. Upon hydrolysis under mild basic conditions, the molecule is readily converted to 4-(hydroxymethyl)morpholine, a key intermediate for further functionalization. This makes it particularly useful for the synthesis of complex molecules, including potential pharmaceutical candidates, where the morpholine ring is a common pharmacophore known to improve solubility and metabolic stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B075437 (Morpholin-4-yl)methyl acetate CAS No. 1523-04-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1523-04-2

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

morpholin-4-ylmethyl acetate

InChI

InChI=1S/C7H13NO3/c1-7(9)11-6-8-2-4-10-5-3-8/h2-6H2,1H3

InChI Key

QWMXDVGJULYARE-UHFFFAOYSA-N

SMILES

CC(=O)OCN1CCOCC1

Canonical SMILES

CC(=O)OCN1CCOCC1

Other CAS No.

1523-04-2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Morpholin 4 Yl Methyl Acetate

Established Synthetic Pathways for (Morpholin-4-yl)methyl acetate (B1210297)

The construction of (Morpholin-4-yl)methyl acetate can be approached through various established synthetic routes. These methods can be broadly categorized into direct synthesis and multi-step strategies.

Direct Synthesis Approaches

Direct synthesis aims to construct the target molecule in a single, efficient step from readily available precursors. A common approach for synthesizing analogous N-substituted morpholine (B109124) esters involves the nucleophilic substitution reaction between morpholine and an appropriate haloacetate ester.

For instance, the synthesis of the closely related ethyl ester, morpholin-N-ethyl acetate, is achieved by refluxing morpholine with ethyl chloroacetate (B1199739). researchgate.netresearchgate.net This reaction typically employs a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct, and is conducted in a solvent like benzene. researchgate.netresearchgate.net The underlying mechanism involves the nucleophilic attack of the secondary amine group of morpholine on the electrophilic carbon atom of the ethyl chloroacetate, displacing the chloride leaving group. researchgate.netresearchgate.net

Adapting this established procedure for the synthesis of this compound would involve the reaction of morpholine with methyl chloroacetate under similar conditions.

Table 1: Representative Direct Synthesis of (Morpholin-4-yl)alkyl Esters

Reactant 1Reactant 2Base/CatalystSolventProductReference
MorpholineEthyl chloroacetateTriethylamineBenzeneMorpholin-N-ethyl acetate researchgate.netresearchgate.net
MorpholineMethyl chloroacetateTriethylamine (proposed)Benzene (proposed)This compound(Inferred)

Multi-step Convergent and Divergent Strategies

Multi-step syntheses provide alternative pathways that can be advantageous for creating diverse analogs or when direct routes are not feasible. A potential multi-step strategy for this compound could involve the initial formation of an intermediate which is then converted to the final product.

One plausible convergent approach is a Mannich-type reaction. This involves reacting morpholine with formaldehyde (B43269) and another compound. For example, morpholine has been shown to react with formaldehyde and 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) to form 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. semanticscholar.org This demonstrates a reliable method for installing the "(morpholin-4-yl)methyl" moiety onto a nitrogen atom.

A divergent strategy could start from a common intermediate, such as morpholin-N-ethyl acetate, which can then be used to synthesize a variety of other molecules. For example, morpholin-N-ethyl acetate can be reacted with hydrazine (B178648) hydrate (B1144303) to form morpholin-N-ethyl acetohydrazide, a key building block for synthesizing more complex heterocyclic compounds like 1,2,4-triazole (B32235) derivatives. researchgate.netresearchgate.net

Catalytic Synthesis of Morpholine Derivatives and Acetate Esters

Catalysis offers powerful tools for the efficient and selective synthesis of both the morpholine scaffold and the acetate ester functional group.

Indium(III)-Catalyzed Methodologies for Morpholine Derivatives

Recent advances have highlighted the efficacy of Indium(III) catalysts in synthesizing the morpholine ring structure. An efficient method for producing a wide array of substituted morpholine derivatives utilizes an Indium(III)-catalyzed intramolecular reductive etherification reaction. oup.comxjtlu.edu.cnoup.com This approach allows for the construction of various 2-substituted, and 2,3-, 2,5-, 2,6-disubstituted morpholines with good to excellent yields and high diastereoselectivity. oup.comoup.com

The reaction proceeds under mild conditions and demonstrates compatibility with a broad range of functional groups, including common N-protecting groups like Boc-, Cbz-, and Fmoc-. oup.com The process typically starts from keto alcohols, which undergo cyclization and dehydration promoted by an indium salt, such as InBr₃, to form the morpholine ring. oup.com The catalytic efficiency of various Lewis acids has been compared, with Indium(III) salts showing superior performance over others like FeCl₃, Cu(OTf)₂, and Zn(OTf)₂. oup.com

Table 2: Comparison of Lewis Acid Catalysts in Morpholine Synthesis

CatalystYieldReference
InBr₃Good to Excellent oup.com
In(OTf)₃Good oup.com
FeCl₃Modest oup.com
Cu(OTf)₂Modest oup.com
Zn(OTf)₂No Product oup.com

Other Metal-Mediated or Organocatalytic Routes for Ester Formation

The formation of the acetate ester linkage is a fundamental transformation in organic chemistry, and numerous catalytic methods have been developed to facilitate this reaction.

Metal-Mediated Routes: Various metal-based catalysts are effective for esterification. Titanium, zirconium, and aluminum orthoesters are components of catalyst compositions used for preparing esters. google.comgoogle.com Yttrium catalysts have been shown to selectively promote O-acylation of amino alcohols at room temperature. organic-chemistry.org More recently, innovative bimetallic rhodium-ruthenium (RhRu) oxide cluster catalysts have been developed for the synthesis of aryl esters through cross-dehydrogenative coupling (CDC) reactions, which utilize molecular oxygen as a benign oxidant. labmanager.com

Organocatalytic Routes: Organocatalysis provides a metal-free alternative for ester synthesis. A novel approach employs a sulfur(IV)-based organocatalyst for the direct esterification of carboxylic acids and alcohols. rsc.orgrsc.org This method operates via an intramolecularly interrupted Pummerer-type intermediate. rsc.orgrsc.org Additionally, simple and inexpensive catalysts like phosphoric acid (H₃PO₄) can effectively catalyze the acylation of alcohols with acid anhydrides under mild conditions. organic-chemistry.org

Green Chemistry Principles in the Synthesis of Related Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for morpholine derivatives and esters, aiming to reduce waste, energy consumption, and the use of hazardous materials.

A notable green approach to synthesizing the morpholine ring involves a simple, one or two-step, redox-neutral protocol starting from 1,2-amino alcohols. chemrxiv.orgnih.govchemrxiv.org This method uses inexpensive and less hazardous reagents, such as ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK), and avoids the use of hydride reducing agents common in traditional multi-step methods. chemrxiv.orgnih.gov This process is not only more environmentally friendly but also highly efficient, with demonstrated success on a large scale. chemrxiv.orgnih.govchemrxiv.org

For the acetate component, sustainable methods are also being developed. An electrocatalytic approach can synthesize acetate esters from carbon monoxide and water using copper catalysts. nus.edu.sg This process uses renewable electricity and represents a greener manufacturing method compared to traditional fossil fuel-derived routes. nus.edu.sg Furthermore, enzymatic catalysis, such as the use of lipases, allows for ester synthesis under milder, often solvent-free conditions, enhancing the sustainability of the process. researchgate.netyoutube.com The use of acetate itself as a feedstock, potentially derived from waste gases like CO₂, is being explored for the sustainable production of various chemicals. digitellinc.com These strategies align with green chemistry principles by improving atom economy, reducing derivatization steps, and utilizing renewable feedstocks and catalysts. youtube.com

Process Optimization and Scale-Up Considerations for Chemical Production of this compound

The transition from a laboratory-scale synthesis of this compound to large-scale industrial production necessitates a thorough examination of process optimization and scale-up strategies. While specific data on the industrial production of this compound is not extensively documented in publicly available literature, principles derived from analogous chemical processes, such as the N-alkylation of morpholine and the production of other acetate esters, provide a robust framework for identifying key challenges and optimization parameters. The primary goals of this phase are to maximize product yield and purity, minimize production costs and environmental impact, and ensure a safe and reproducible manufacturing process.

A critical aspect of process optimization involves a detailed study of the reaction kinetics and thermodynamics. Key parameters that require careful control and optimization include reaction temperature, pressure, catalyst selection and concentration, and the molar ratio of reactants. For the synthesis of N-alkylated morpholine derivatives, studies have shown that reaction temperature significantly influences both the conversion rate and the selectivity towards the desired product. For instance, in the N-methylation of morpholine with methanol (B129727) over a CuO–NiO/γ–Al2O3 catalyst, the conversion of morpholine increases with temperature, but selectivity can decrease beyond an optimal point (e.g., 220 °C) due to side reactions like ring-opening. researchgate.net Similar optimization would be crucial for producing this compound to maximize yield while preventing the formation of impurities.

The choice of reactor is fundamental to the process design. Depending on the reaction kinetics, heat transfer requirements, and production scale, the synthesis could be carried out in batch, semi-batch, or continuous reactors. For N-alkylation reactions, fixed-bed reactors are often employed for gas-phase processes, offering good temperature control and catalyst stability. researchgate.net The scale-up of such a process involves addressing challenges related to maintaining uniform heat and mass transfer across a larger catalyst bed to prevent hotspots and ensure consistent product quality.

Furthermore, the separation and purification of this compound from the reaction mixture is a significant consideration. The mixture may contain unreacted morpholine, the acetylating agent, catalyst residues, and byproducts. Process intensification techniques, such as reactive distillation, have been successfully applied to the production of esters like methyl acetate. This approach combines reaction and separation into a single unit, which can shift the reaction equilibrium to favor product formation, thereby increasing conversion and simplifying downstream processing. The design of such a system for this compound would require accurate vapor-liquid equilibrium (VLE) data for the specific chemical system.

The following table outlines key parameters that would require optimization for the industrial production of this compound, based on findings from related N-alkylation and esterification processes.

Table 1: Key Parameters for Process Optimization

Parameter Objective Considerations and Analogous Findings
Reaction Temperature Maximize reaction rate and selectivity. In the N-methylation of morpholine, an optimal temperature of 220 °C was found to balance high conversion (95.3%) and selectivity (93.8%). Higher temperatures led to undesirable side reactions. researchgate.net
Catalyst Enhance reaction rate and selectivity. For N-alkylation of morpholine with alcohols, a CuO–NiO/γ–Al2O3 catalyst has proven effective in a fixed-bed reactor system. researchgate.net
Reactant Molar Ratio Maximize the conversion of the limiting reagent. A molar ratio of 3:1 for methanol to morpholine was found to be optimal for N-methylation, with higher ratios not significantly improving conversion. researchgate.net
Pressure Control reaction phase and influence equilibrium. The N-methylation of morpholine was optimized at 0.9 MPa. researchgate.net
Purification Method Achieve high product purity efficiently. For ester production, reactive distillation can significantly improve process efficiency by overcoming equilibrium limitations.
Reactor Type Ensure efficient mixing, heat transfer, and throughput. Continuous processes using fixed-bed reactors are suitable for large-scale catalytic reactions like N-alkylation. researchgate.net

Scaling up the production of this compound also involves addressing safety and environmental concerns. Morpholine is a flammable and corrosive substance, requiring appropriate handling procedures and materials of construction for the plant. The process should be designed to minimize waste generation, for example, by recycling unreacted starting materials and developing efficient catalyst recovery methods. A comprehensive Hazard and Operability (HAZOP) study would be essential to identify potential process risks and implement necessary safety measures before commencing large-scale production.

Reaction Mechanisms and Chemical Reactivity of Morpholin 4 Yl Methyl Acetate

Mechanistic Elucidation of Formation Reactions

The synthesis of (Morpholin-4-yl)methyl acetate (B1210297) typically proceeds through the esterification of N-hydroxymethylmorpholine or the N-alkylation of morpholine (B109124) with a suitable acetyl-containing reagent. The core mechanism underpinning this formation is nucleophilic acyl substitution.

Nucleophilic acyl substitution is a two-step addition-elimination process that is characteristic of carboxylic acid derivatives. In the context of forming (Morpholin-4-yl)methyl acetate, this can be visualized through the reaction of morpholine with an activated acetic acid derivative, such as acetyl chloride.

The general mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the morpholine ring, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acetyl group. This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the leaving group (e.g., a chloride ion in the case of acetyl chloride) is expelled. This results in the formation of the new C-N bond and regenerates the carbonyl group, yielding the final amide product in a related reaction, or in the case of ester formation from an alcohol, the ester product.

A similar reaction involves the nucleophilic attack of an N-hydroxymethylmorpholine on acetic anhydride. In this case, the oxygen of the hydroxyl group is the nucleophile, and the leaving group is an acetate ion. The equilibrium of these reactions generally favors the products when a good leaving group is involved.

Catalysts are often employed to enhance the rate and efficiency of the formation of this compound. The choice of catalyst depends on the specific reactants.

Base Catalysts: In reactions involving morpholine and an acyl halide like acetyl chloride, a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) is often added. The role of the base is to neutralize the acidic byproduct (e.g., HCl) that is formed. This prevents the protonation of the morpholine reactant, ensuring it remains a potent nucleophile throughout the reaction.

Acid Catalysts: Lewis acids, such as In(OTf)₃ or Mg(OTf)₂, can be used to activate the electrophile. The Lewis acid coordinates to the carbonyl oxygen of the acetylating agent, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack by the morpholine nitrogen. This is particularly useful for reactions with less reactive acyl donors.

Hydrolytic Stability and Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of its ester linkage, which can be catalyzed by acids, bases, or enzymes. This reaction cleaves the ester bond, yielding N-hydroxymethylmorpholine and acetic acid (or its conjugate base).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, an alcohol is eliminated, and the carboxylic acid is formed. The reaction is typically first-order with respect to both the ester and the acid catalyst. The rate of reaction is highly dependent on temperature and pH. nih.gov

Interactive Data Table: Hydrolysis Kinetics of Methyl Acetate (Model Compound)

Catalyst TypeReaction OrderRate EquationTypical CatalystRelative Rate
Acid Pseudo-First OrderRate = k[Ester]HCl, H₂SO₄Moderate
Base Second OrderRate = k[Ester][OH⁻]NaOH, KOHFast

Note: This table represents generalized kinetic data for a simple ester like methyl acetate to illustrate the principles applicable to this compound.

Ester bonds can be efficiently cleaved by a class of enzymes known as hydrolases, specifically carboxyl esterases. acs.org These enzymes are widely distributed in biological systems, particularly in the liver, and play a crucial role in the metabolism of many ester-containing drugs and xenobiotics. acs.org

The enzymatic hydrolysis mechanism typically involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the enzyme's active site. A serine residue acts as the nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate and then an acyl-enzyme intermediate, releasing the alcohol portion of the substrate. This intermediate is then hydrolyzed by a water molecule, regenerating the active site and releasing the carboxylic acid. The rate of enzymatic hydrolysis is governed by Michaelis-Menten kinetics and is influenced by factors such as substrate concentration, temperature, and pH.

Oxidation and Reduction Chemistry of the Morpholine Ring and Acetate Moiety

Oxidation: The morpholine ring is susceptible to oxidation. In biological systems, this is often mediated by cytochrome P450 enzymes. chemrxiv.org The oxidation can occur at the carbon atoms adjacent to the nitrogen or oxygen, leading to hydroxylation. Further oxidation can result in ring cleavage, forming intermediates such as 2-(2-aminoethoxy)acetaldehyde. chemrxiv.org The presence of the nitrogen atom in the morpholine heterocycle is believed to facilitate hydrogen abstraction, which is a key step in the oxidation mechanism. chemrxiv.org

The acetate moiety is already in a relatively high oxidation state. However, under certain biological conditions, such as the citric acid cycle, acetate can be oxidized to carbon dioxide and water. libretexts.org Chemically, strong oxidizing agents under harsh conditions can lead to decarboxylation.

Reduction: The morpholine ring is a saturated heterocycle and is generally resistant to reduction under standard conditions. Reduction would require harsh conditions, potentially leading to ring-opening. However, related structures like morpholinones (which contain a carbonyl group within the ring) can be reduced to morpholines using strong reducing agents like lithium aluminum hydride or borane. britannica.com

The acetate moiety , as part of the ester group, can be reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to two primary alcohols. youtube.com In the case of this compound, this would yield N-ethylmorpholine and ethanol (B145695) after cleavage and subsequent reduction. Complete reduction of the acetate group to an alkane (ethane) can be achieved under very harsh conditions using reagents like hydroiodic acid (HI) in the presence of red phosphorus.

Other Chemical Reactivity Profiles and Derivatization Reactions

This compound is a bifunctional molecule featuring a tertiary amine within the morpholine ring and an ester group. This structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. The reactivity of this compound is primarily centered around the nucleophilicity of the morpholine nitrogen and the electrophilicity of the acetate's carbonyl carbon.

The presence of the morpholine moiety, a common heterocyclic amine, imparts basic and nucleophilic properties to the molecule. The nitrogen atom can participate in reactions with various electrophiles. For instance, in broader applications, morpholine and its derivatives are known to undergo reactions like N-alkylation, N-acylation, and Mannich reactions. researchgate.netsemanticscholar.org While specific studies on this compound are limited, its reactivity can be inferred from the behavior of analogous compounds.

The ester group, on the other hand, is susceptible to nucleophilic acyl substitution. This can include hydrolysis to the corresponding carboxylic acid and alcohol, or reactions with other nucleophiles to form amides or other esters (transesterification).

Derivatization of this compound can thus be achieved by targeting either of these functional groups. The following sections detail some of the key reactivity profiles and derivatization reactions.

The nitrogen atom of the morpholine ring is a key site for derivatization. Its nucleophilic character allows for the formation of a variety of derivatives. A pertinent example of the reactivity of the morpholine group can be seen in the synthesis of more complex heterocyclic systems. Although not starting from this compound itself, related morpholine derivatives are used in multi-step syntheses. For instance, a series of new morpholine derivatives were prepared by first reacting morpholine with ethyl chloroacetate (B1199739) to yield ethyl morpholin-4-ylacetate. researchgate.netresearchgate.net This intermediate subsequently reacts with hydrazine (B178648) hydrate (B1144303) to form 2-(morpholin-4-yl)acetohydrazide, which is then used to synthesize various Schiff bases and triazole derivatives. researchgate.netresearchgate.net

Another example of the morpholine nitrogen's reactivity is its participation in Mannich-type reactions. In one study, morpholine was reacted with formaldehyde (B43269) and a substituted piperidin-4-one to yield a more complex piperidine (B6355638) derivative. semanticscholar.org This highlights the ability of the morpholine nitrogen to act as a nucleophile in condensation reactions.

Reaction Type Reagents Product Class Reference
Hydrazinolysis of the ethyl ester analogHydrazine hydrateAcetohydrazide derivatives researchgate.netresearchgate.net
Mannich ReactionFormaldehyde, Active hydrogen compoundAminomethylated derivatives semanticscholar.org

The acetate group in this compound provides an electrophilic center at the carbonyl carbon. This site is prone to attack by various nucleophiles, leading to the formation of a range of derivatives. A common reaction for esters is hydrolysis, which can be catalyzed by either acid or base, to yield the corresponding carboxylic acid, morpholin-4-yl-acetic acid, and methanol (B129727).

Furthermore, the acetate can undergo aminolysis, where reaction with a primary or secondary amine would displace the methoxy (B1213986) group to form the corresponding amide. This type of transformation is fundamental in the synthesis of various morpholine-acetamide derivatives, which have been investigated for their biological activities. nih.gov Although the syntheses reported in the literature often start from precursors like 2-chloro-1-(morpholin-4-yl)ethanone, the principle of nucleophilic acyl substitution at a carbon adjacent to the morpholine nitrogen is a key synthetic strategy. nih.gov

Reaction Type Reagents Product Class Reference
HydrolysisWater (acid or base catalyzed)Carboxylic acidN/A
AminolysisPrimary or secondary aminesAmides nih.gov

Advanced Spectroscopic and Structural Characterization of Morpholin 4 Yl Methyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the precise structural arrangement of atoms within the (Morpholin-4-yl)methyl acetate (B1210297) molecule. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment of each proton and carbon atom can be obtained.

Proton (¹H) NMR Spectroscopy for Structural Assignment

Proton NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in a molecule. In (Morpholin-4-yl)methyl acetate, the protons of the morpholine (B109124) ring, the methylene (B1212753) bridge, and the acetate group would each exhibit characteristic signals.

Based on established chemical shift principles, the expected ¹H NMR spectrum would show distinct peaks corresponding to the different proton environments. The protons on the carbons adjacent to the oxygen in the morpholine ring (positions 3 and 5) would likely appear as a triplet around 3.7 ppm. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) would also be expected to show a triplet, but at a slightly downfield-shifted position around 2.5 ppm due to the influence of the nitrogen atom.

The two protons of the methylene group connecting the morpholine ring to the acetate group (-N-CH₂-O-) would likely appear as a singlet further downfield, anticipated in the range of 4.5-5.0 ppm, owing to the deshielding effects of both the adjacent nitrogen and oxygen atoms. The three equivalent protons of the methyl group in the acetate moiety (-O-C(O)-CH₃) would be expected to produce a sharp singlet at approximately 2.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-3, H-5 (Morpholine)~3.7Triplet
H-2, H-6 (Morpholine)~2.5Triplet
N-CH₂-O~4.5-5.0Singlet
O-C(O)-CH₃~2.1Singlet

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the morpholine ring are expected to have characteristic chemical shifts. The carbons adjacent to the oxygen atom (C-3 and C-5) would likely resonate at approximately 67 ppm. The carbons adjacent to the nitrogen atom (C-2 and C-6) would be expected to appear at a slightly different chemical shift, around 54 ppm.

The carbon of the methylene bridge (-N-CH₂-O-) is anticipated to have a chemical shift in the range of 75-80 ppm due to being bonded to both nitrogen and oxygen. The carbonyl carbon of the acetate group (-O-C(O)-CH₃) would exhibit a characteristic downfield signal, typically in the region of 170 ppm. The methyl carbon of the acetate group would be found further upfield, at approximately 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-3, C-5 (Morpholine)~67
C-2, C-6 (Morpholine)~54
N-CH₂-O~75-80
C=O (Acetate)~170
CH₃ (Acetate)~21

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques provide further detail on the connectivity and spatial relationships of atoms within the molecule.

COSY (Correlation Spectroscopy) : A COSY spectrum would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between the signals of the protons at positions 2 and 3, and between the protons at positions 5 and 6 of the morpholine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals based on the previously assigned proton signals. For instance, the proton signal at ~3.7 ppm would show a correlation to the carbon signal at ~67 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation would be expected between the protons of the methylene bridge and the carbonyl carbon of the acetate group, as well as the carbons at positions 2 and 6 of the morpholine ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a valuable technique for identifying the functional groups within a molecule. The FT-IR spectrum of a closely related compound, morpholin-N-ethyl acetate, shows characteristic absorption bands that can be extrapolated to this compound.

A strong absorption band is expected around 1740-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and the morpholine ether linkage would likely appear in the fingerprint region, between 1250 and 1000 cm⁻¹. The C-N stretching of the morpholine ring would also be observed in this region. The C-H stretching vibrations of the methylene and methyl groups would be visible in the 2800-3000 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
C=O Stretch (Ester)~1740-1750
C-O Stretch (Ester and Ether)~1250-1000
C-N Stretch (Amine)~1250-1000
C-H Stretch (Aliphatic)~2800-3000

Raman Spectroscopy for Molecular Vibrational Analysis

Mass Spectrometry (MS)

Mass spectrometry serves as a cornerstone in the molecular analysis of this compound, providing insights into its exact mass and structural features through fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is instrumental in determining the precise elemental composition of this compound. With a molecular formula of C₇H₁₃NO₃, the theoretical exact mass can be calculated with high accuracy. This technique differentiates the compound from others with the same nominal mass, offering a high degree of confidence in its identification. While specific experimental data for this compound is not widely published, the expected monoisotopic mass is a critical parameter for its verification in complex matrices.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₇H₁₃NO₃
Theoretical Monoisotopic Mass 159.08954 u

Note: The theoretical monoisotopic mass is calculated based on the most abundant isotopes of the constituent elements.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides a deeper understanding of the compound's structure by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would offer clues to the connectivity of the atoms.

Based on the structure of this compound, several key fragmentation pathways can be postulated:

Loss of the acetyl group: A primary fragmentation would likely involve the cleavage of the ester bond, leading to the loss of an acetyl group (CH₃CO) as a neutral loss of 42.0106 u, resulting in a morpholin-4-ylmethyl cation.

Fragmentation of the morpholine ring: The morpholine ring itself can undergo characteristic fragmentation, typically involving the loss of small neutral molecules like ethylene (B1197577) oxide or formaldehyde (B43269).

Cleavage of the N-CH₂ bond: The bond between the nitrogen of the morpholine ring and the adjacent methylene group could also cleave, leading to other characteristic fragment ions.

A detailed analysis of the MS/MS spectrum would be necessary to confirm these hypothetical pathways and to establish a definitive fragmentation fingerprint for the unequivocal identification of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique could provide precise information on bond lengths, bond angles, and the conformation of the morpholine ring in this compound. However, a review of publicly available crystallographic databases indicates that the crystal structure of this compound has not yet been reported. Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would yield a wealth of structural data, including the crystal system, space group, and unit cell dimensions, offering an unambiguous depiction of its solid-state architecture.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various samples.

Gas Chromatography (GC) for Volatile Compound Separation

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to have sufficient volatility for GC analysis, possibly with some heating. The choice of a suitable stationary phase would be critical for achieving good separation from any related impurities. A mid-polarity column would likely be effective. The retention time of the compound would be a key identifier under specific chromatographic conditions.

Liquid Chromatography (LC) for Non-Volatile Compound Separation

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC would be a common approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The polarity of this compound suggests that it would elute at a reasonable retention time under such conditions. Detection could be achieved using a variety of detectors, with mass spectrometry (LC-MS) providing the highest degree of selectivity and sensitivity.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Ethylene oxide
Formaldehyde
Acetonitrile

Theoretical and Computational Chemistry Studies of Morpholin 4 Yl Methyl Acetate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. The B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly employed for accurate predictions of the geometry and electronic properties of morpholine (B109124) derivatives. researchgate.netnih.gov

For (Morpholin-4-yl)methyl acetate (B1210297), DFT calculations would begin with geometry optimization to find the most stable three-dimensional structure. In related morpholine compounds, the six-membered morpholine ring typically adopts a stable chair conformation. researchgate.net DFT can precisely calculate key structural parameters.

Furthermore, DFT is used to determine various electronic properties that govern the molecule's reactivity and interactions:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For morpholine derivatives, negative potential is typically concentrated around the oxygen atoms (both in the ring and the carbonyl group), while positive potential is found around the hydrogen atoms. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.netmdpi.com

Table 1: Representative Molecular Properties of a Morpholine Derivative Calculated via DFT

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -0.5 eV Indicates electron-accepting capability
HOMO-LUMO Gap 6.0 eV Relates to chemical stability and reactivity
Dipole Moment 3.5 D Measures molecular polarity
Total Energy -550 Hartrees Ground state energy of the optimized structure

Note: The values in this table are illustrative examples based on typical DFT calculations for similar morpholine-containing compounds and are not specific experimental values for (Morpholin-4-yl)methyl acetate.

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameters, can provide even higher accuracy for energetics, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, or composite methods like CBS-QB3, are used to obtain "gold standard" energies for reaction pathways and thermochemistry. researchgate.net For this compound, these high-accuracy calculations could be used to precisely determine its heat of formation, bond dissociation energies, and the energy barriers for potential decomposition reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

This compound possesses conformational flexibility due to rotation around its single bonds and the puckering of the morpholine ring. Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time, providing a detailed picture of its dynamic behavior and conformational landscape. nih.govelifesciences.org

An MD simulation of this compound would reveal:

The stable conformations of the molecule, including the preferred orientation of the methyl acetate group relative to the morpholine ring.

The dynamics of the morpholine ring, confirming its preference for a chair conformation and mapping the energy barriers for ring inversion. researchgate.net

The range of motion and rotational barriers for the side chain, which can influence how the molecule interacts with its environment.

By integrating simulation data, it is possible to construct a potential energy surface that maps the stable and transient shapes the molecule can adopt. mdpi.com

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions. By modeling the interaction of this compound with other reagents, researchers can map the entire reaction coordinate. This involves identifying all reactants, intermediates, products, and, crucially, the transition states (TS) that connect them. researchgate.net

Calculations can determine the Gibbs free energy profile of a proposed reaction, allowing for the identification of the rate-determining step. researchgate.net The geometric and energetic characteristics of the transition state provide a deep understanding of how bonds are formed and broken during the chemical transformation.

Table 2: Example of Calculated Energetics for a Morpholine-Catalyzed Reaction Step

Species Relative Gibbs Free Energy (ΔG) Description
Reactant Complex 0.0 kJ/mol Initial state of the reactants
Transition State (TS1) +50.2 kJ/mol Energy barrier for the first step
Intermediate (IM) -10.5 kJ/mol A stable species formed after TS1
Transition State (TS2) +35.8 kJ/mol Energy barrier for the second step
Product Complex -45.1 kJ/mol Final state of the products

Note: Data is hypothetical, based on published profiles for reactions involving morpholine derivatives, illustrating the type of information obtained from reaction modeling. researchgate.net

Structure-Reactivity/Property Relationship (SRPR) Analysis

SRPR analysis seeks to establish a correlation between a molecule's structure and its chemical reactivity or physical properties. Computational descriptors derived from quantum chemical calculations are key to building these relationships. researchgate.net

For this compound, descriptors such as HOMO-LUMO energies, MEP, and atomic charges can be used to predict its reactivity. mdpi.com For instance, the sites with the highest HOMO density and most negative electrostatic potential are the most likely to undergo electrophilic attack. Local reactivity descriptors like Fukui functions can be calculated to provide a quantitative measure of an atom's propensity to undergo nucleophilic, electrophilic, or radical attack. nih.gov By systematically modifying the structure in silico (e.g., adding substituents) and recalculating these descriptors, a clear SRPR can be established, guiding the design of new molecules with tailored properties.

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic data for a molecule, which is essential for its characterization and for interpreting experimental results. DFT calculations are routinely used to simulate:

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. Comparing the theoretical spectrum with an experimental one helps in assigning the observed peaks to specific molecular motions (e.g., C=O stretch, C-N stretch). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus. These predicted shifts are often in good agreement with experimental data and are crucial for confirming the molecule's structure. nih.gov

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, corresponding to the wavelengths of light it absorbs in the UV-visible range.

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Morpholine Compound

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=O stretch 1735 1740
CH₂ scissoring 1460 1465
C-O-C stretch 1115 1118
C-N stretch 1070 1075

Note: Data is based on typical results for acetylated morpholine derivatives where a strong correlation between calculated and experimental values is observed. researchgate.net

Exploratory Applications in Chemical Science and Technology

Role as a Chemical Intermediate in Synthesis

(Morpholin-4-yl)methyl acetate (B1210297) and its related morpholine-containing structures are pivotal as intermediates in the synthesis of a wide array of organic molecules. The morpholine (B109124) ring is a common structural motif in many bioactive compounds and approved pharmaceuticals. nih.govnih.gov

The utility of (Morpholin-4-yl)methyl acetate and its analogs lies in their function as precursors for more complex molecules. The synthesis of novel morpholine derivatives is an active area of research, with compounds like morpholin-N-ethyl acetate being prepared from morpholine and ethyl chloroacetate (B1199739). researchgate.netresearchgate.net These derivatives serve as foundational materials for creating new chemical entities with potential applications in various fields. For instance, morpholine-acetamide derivatives have been designed and synthesized as potential anti-tumor drug candidates. nih.gov The strategic incorporation of the morpholine moiety can be a key step in the development of new therapeutic agents. e3s-conferences.org Furthermore, collections of methyl-substituted morpholine acetic acid esters have been synthesized to expand chemical diversity for applications in fragment screening and medicinal chemistry. nih.govnih.gov

Precursor CompoundSynthesized DerivativePotential Application
MorpholineMorpholin-N-ethyl acetateIntermediate for further synthesis researchgate.netresearchgate.net
MorpholineMorpholine-acetamide derivativesAnti-tumor agents nih.gov
Amino acids and amino alcoholsMethyl-substituted morpholine acetic acid estersFragment screening, medicinal chemistry nih.govnih.gov

The structural attributes of this compound make it a valuable building block for constructing intricate chemical architectures. The morpholine heterocycle is a significant core in medicinal chemistry, and its derivatives are used to create compounds with diverse therapeutic activities. e3s-conferences.org The synthesis of systematically varied C-functionalized morpholine derivatives, including those with acetic acid ester moieties, allows for the creation of complex molecules with controlled regiochemistry and stereochemistry. nih.govnih.gov These complex structures are integral to the discovery of new drugs and other functional molecules. For example, novel morpholine-bearing quinoline (B57606) derivatives have been synthesized and evaluated as potential cholinesterase inhibitors for Alzheimer's disease. nih.gov The ability to use morpholine derivatives as a scaffold allows for the systematic exploration of chemical space to optimize biological activity.

Potential in Materials Science and Polymer Chemistry (Derived from Morpholine Derivatives Research)

The applications of morpholine and its derivatives extend into the fields of materials science and polymer chemistry, where they exhibit potential as catalysts, solvents, and reagents in the synthesis of advanced materials. e3s-conferences.org

Morpholine derivatives have been investigated for their catalytic activity in polymerization reactions. For instance, organobases derived from morpholine have been used to catalyze the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives to produce polydepsipeptides, which are promising biomaterials. researchgate.net The versatility of the morpholine structure allows it to function as a catalyst in various chemical transformations, enhancing its utility in industrial processes. e3s-conferences.org

Morpholine and its derivatives are recognized for their utility as solvents and reagents in the synthesis of advanced materials. Morpholine itself has a high selectivity and solvency for aromatic compounds. nih.gov N-formylmorpholine has been explored as a green solvent for the synthesis of heterocyclic compounds. ajgreenchem.com In polymer chemistry, morpholine derivatives are used as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to the development of materials with enhanced mechanical and thermal properties. e3s-conferences.org Additionally, new ionizable monomers derived from morpholine have been prepared for the creation of smart hydrogels, which have potential applications in drug delivery and tissue engineering. nih.gov

Morpholine Derivative ApplicationFieldSpecific Use
CatalystPolymer ChemistryRing-opening polymerization researchgate.net
SolventOrganic SynthesisGreen solvent for heterocyclic compounds ajgreenchem.com
ReagentMaterials ScienceCuring agents, stabilizers, cross-linking agents e3s-conferences.org
MonomerBiomaterialsSynthesis of smart hydrogels nih.gov

Investigation in Olfactory Receptor Interaction Studies (General Acetate Esters)

While specific studies on the olfactory properties of this compound are not detailed, the broader class of acetate esters is frequently used in olfactory research to understand the relationship between chemical structure and odor perception. nih.gov

Acetate esters are common components of natural fragrances and are known for their varied and pleasant smells. chemrxiv.org Research has focused on understanding how changes in the carbon number and molecular structure of acetate esters affect their smell. chemrxiv.org Studies on the behavioral sensitivity of mice to a range of acetate esters have been conducted to determine olfactory detection thresholds. nih.gov For example, mice have been found to be most sensitive to isobutyl acetate and least sensitive to propyl acetate. nih.gov Such studies are crucial for understanding how the olfactory system encodes information about chemical stimuli. nih.gov The detection of these esters is not limited to the main olfactory system, as anosmic humans can still detect several acetate esters, suggesting the involvement of other receptor systems in the nasal cavity. nih.gov

Acetate EsterFinding in Olfactory Research
General Acetate EstersSmell changes with carbon number and molecular structure chemrxiv.org
Isobutyl acetateMice show high sensitivity nih.gov
Propyl acetateMice show low sensitivity nih.gov
Methyl to Heptyl acetatesDetectable by anosmic humans nih.gov

Other Emerging Chemical Technology Applications

Consequently, a data table summarizing research findings for this specific application cannot be provided at this time. Further investigation into proprietary industrial research or more obscure scientific journals may be required to uncover specific applications for this compound.

Future Directions and Research Frontiers for Morpholin 4 Yl Methyl Acetate Research

Innovations in Sustainable Synthesis Methodologies

The synthesis of morpholine-containing compounds is undergoing a significant transformation, moving away from traditional, often inefficient methods towards greener, more sustainable alternatives. chemrxiv.orgchemrxiv.orgacs.org Future research is focused on developing methodologies that minimize environmental impact, reduce waste, and utilize safer reagents. mdpi.com

Key innovations in this area include:

Redox-Neutral Protocols: Researchers are developing simple, high-yielding, one or two-step redox-neutral protocols that use inexpensive and less hazardous reagents, such as ethylene (B1197577) sulfate (B86663), for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgchemrxiv.orgacs.org This approach eliminates an entire step and the associated waste compared to traditional multi-step methods. chemrxiv.org

Solvent-Free and Green Solvent Approaches: To reduce reliance on volatile organic compounds, solvent-free synthesis methods, such as mechanochemical grinding, are being explored. mdpi.com Additionally, the use of "green solvents," like N-formylmorpholine derived from morpholine (B109124) and formic acid, is being investigated for the synthesis of heterocyclic compounds. ajgreenchem.com

Atom Economy: New catalytic methods, including metal-catalyzed one-pot reactions, are being designed to improve atom economy and prevent the formation of hazardous waste. mdpi.com These methods often employ recyclable catalysts, further enhancing their sustainability credentials. mdpi.com

A comparative overview of traditional versus emerging sustainable synthesis approaches is presented below.

FeatureTraditional Synthesis MethodsInnovations in Sustainable Synthesis
Number of Steps Often multi-step, generating more wasteOne or two-step protocols, reducing waste chemrxiv.org
Reagents May involve hazardous reagents like chloroacetyl chlorideUse of inexpensive, safer reagents (e.g., ethylene sulfate) acs.org
Process Type May require harsh conditions and redox agentsFocus on redox-neutral and catalytic processes chemrxiv.orgmdpi.com
Solvent Use Heavy reliance on conventional organic solventsShift towards solvent-free conditions or green solvents mdpi.comajgreenchem.com
Environmental Impact Higher waste generation, greater environmental footprintReduced waste, improved atom economy, lower impact chemrxiv.orgmdpi.com

Deeper Mechanistic Understanding of Complex Reactivity

A profound understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For (Morpholin-4-yl)methyl acetate (B1210297), future research aims to elucidate the intricate details of its reactivity, particularly the interplay between the morpholine ring and the acyloxymethyl group. The morpholine moiety contains both amine and ether functional groups, with the nitrogen atom imparting a nucleophilic character typical of secondary amines. researchgate.net

Kinetic and mechanistic studies on analogous N-acyloxymethyl derivatives reveal complex hydrolysis pathways that are crucial for understanding the stability and reactivity of (Morpholin-4-yl)methyl acetate. researchgate.netkisti.re.kr These studies show that hydrolysis typically occurs at the ester function and can proceed through different mechanisms depending on the pH. researchgate.net

pH-Independent Hydrolysis: This pathway involves a rate-limiting alkyl C-O bond fission, leading to the formation of a key intermediate: an exocyclic iminium ion. This reactive species is then trapped by water. researchgate.net

Acid-Catalyzed Hydrolysis: In acidic conditions, the mechanism is believed to involve a pre-equilibrium protonation of the substrate, followed by the rate-limiting formation of the iminium ion. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis proceeds through a more conventional ester hydrolysis mechanism (BAc2), involving a rate-limiting attack by a hydroxide (B78521) ion at the ester carbonyl carbon. researchgate.netkisti.re.kr

Computational chemistry is an increasingly vital tool in this endeavor. researchgate.net Quantum chemical calculations are employed to model reaction pathways, calculate the energies of transition states and intermediates, and analyze thermodynamic properties like bond dissociation enthalpies. researchgate.net This synergy between experimental and computational studies provides a more complete picture of the energetic and conformational trends that govern the reactivity of morpholine derivatives. researchgate.net

Hydrolysis PathwayKey Mechanistic FeatureRate-Limiting Step
pH-Independent Formation of an exocyclic iminium ion researchgate.netAlkyl C-O bond fission researchgate.net
Acid-Catalyzed Pre-equilibrium protonation researchgate.netIminium ion formation researchgate.net
Base-Catalyzed BAc2 mechanism researchgate.netkisti.re.krNucleophilic attack by hydroxide at the ester carbonyl researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Future applications of AI and ML in this context include:

Computer-Aided Synthesis Planning (CASP): AI algorithms can analyze complex molecular structures and propose the most efficient synthetic routes, accelerating the decision-making process for chemists. nih.gov

Reaction Outcome and Condition Optimization: By training on vast datasets of chemical reactions, ML models can predict the success of a reaction and identify the optimal conditions (e.g., solvent, temperature, catalyst), minimizing the need for extensive experimental screening. nih.govtechnologynetworks.com Platforms trained on tens of thousands of pharmaceutically relevant reactions are creating comprehensive "reactomes" that map out chemical reactivity. pharmaphorum.compharmaadvancement.com

De Novo Drug Design: Deep learning models can generate novel molecular structures with desired properties. nih.gov This allows for the design of new morpholine derivatives tailored for specific biological targets, moving beyond simple screening to intelligent design. nih.gov

Molecular Property Prediction: ML has a long history in predicting molecular properties, including toxicity and physicochemical characteristics. nih.govnih.gov This enables researchers to prioritize the synthesis of compounds with the most promising profiles.

AI/ML ApplicationFunction in Chemical DiscoveryPotential Impact on Morpholine Chemistry
Synthesis Planning Predicts optimal synthetic pathways for target molecules nih.govFaster, more efficient synthesis of complex morpholine derivatives
Reaction Optimization Identifies best reaction conditions from large datasets technologynetworks.comHigher yields and purity for this compound synthesis
Predictive Modeling Forecasts reaction outcomes and molecular properties nih.govmdpi.comPrioritization of high-potential derivatives for synthesis and testing
De Novo Design Generates novel molecular structures with desired functions nih.govDiscovery of new morpholine-based compounds for therapeutic or material applications

Exploration of Novel Chemical Applications Beyond Current Scope

The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, found in numerous approved drugs. e3s-conferences.orglifechemicals.com However, the potential applications for this compound and its derivatives extend far beyond their current uses. Future research will focus on leveraging its unique structural and chemical properties to address challenges in various scientific fields.

Promising areas for exploration include:

Medicinal Chemistry: The continuous demand for novel therapeutics drives the development of new morpholine derivatives as building blocks for a wide range of agents, including anticancer, antibiotic, and antifungal drugs. e3s-conferences.org Specific areas of interest include the development of enzyme inhibitors and compounds targeting neurological disorders, where the morpholine ring can improve pharmacokinetic properties. chemimpex.comacs.org

Agrochemicals: There is an ongoing need for sustainable agricultural practices, which fuels research into new morpholine-based fungicides and herbicides. e3s-conferences.org Its derivatives are also being explored as potential plant growth regulators to improve crop yields. chemimpex.com

Catalysis: The versatility of the morpholine structure allows it to serve as a solvent and catalyst in various chemical reactions, enhancing its utility in industrial and organic synthesis. e3s-conferences.org

Application AreaPotential Role of this compound DerivativesTarget Industry
Pharmaceuticals Building block for enzyme inhibitors, CNS agents, anticancer drugs e3s-conferences.orgchemimpex.comHealthcare
Agrochemicals Development of novel fungicides, herbicides, plant growth regulators e3s-conferences.orgchemimpex.comAgriculture
Industrial Chemistry Use as corrosion inhibitors for infrastructure protection e3s-conferences.orgManufacturing/Infrastructure
Organic Synthesis Versatile solvent and catalyst for chemical transformations e3s-conferences.orgChemical Manufacturing

Cross-Disciplinary Research at the Interface of Organic and Materials Chemistry

The intersection of organic chemistry and materials science presents exciting opportunities for creating advanced materials with tailored properties. Morpholine derivatives, including structures related to this compound, are poised to play a significant role in this cross-disciplinary field. e3s-conferences.org

Future research directions include:

Advanced Polymers and Resins: Morpholine derivatives can function as curing agents, stabilizers, and cross-linking agents in polymer production. e3s-conferences.org Their incorporation into polymer backbones can enhance key properties such as thermal stability, mechanical strength, and chemical resistance. e3s-conferences.orgchemimpex.com

Stimuli-Responsive Materials: New monomers based on the morpholine scaffold are being synthesized to create "smart" polymers and hydrogels. nih.gov These materials can respond to external stimuli like changes in pH or temperature, making them suitable for applications in targeted drug delivery and tissue engineering. nih.gov

Functional Coatings and Additives: The chemical properties of morpholine derivatives make them valuable as additives in coatings and other material formulations, where they can improve flexibility and durability. chemimpex.com

Role in Materials ScienceResulting Material PropertyPotential End-Use
Polymer Cross-linking Agent Enhanced mechanical and thermal stability e3s-conferences.orgHigh-performance composites, adhesives
Monomer for Smart Hydrogels pH- and temperature-responsiveness nih.govControlled drug delivery systems, tissue scaffolds
Polymer Additive Increased flexibility and chemical resistance chemimpex.comDurable coatings, advanced plastics
Stabilizer Prevention of material degradation e3s-conferences.orgLonger-lasting polymers and resins

Q & A

Q. What role do morpholine derivatives play in metalloantibiotic design?

  • Case Study : Ru-based complexes with morpholine ligands exhibit multi-target antibacterial mechanisms (e.g., membrane disruption, DNA binding). Synthesize analogs by substituting acetate groups with metal-coordinating moieties (e.g., phenanthroline) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.